3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde
Overview
Description
3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a phenylprop-2-enyl ether moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3-phenylprop-2-enyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylprop-2-enyl ether moiety can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzoic acid.
Reduction: 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde: Similar structure but with the ether linkage at the ortho position relative to the aldehyde group.
4-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde: Similar structure but with the ether linkage at the para position relative to the aldehyde group.
Uniqueness
3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, also known as 2-(3-phenylprop-2-enoxy)benzaldehyde, is an organic compound that has garnered attention due to its diverse biological activities. This article explores its potential applications in medicine, particularly focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a benzaldehyde moiety linked to an allyloxy group, which contributes to its unique reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 238.28 g/mol. The structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
2. Antioxidant Activity
The compound has shown promising antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicate that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. In cellular models, it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to the inhibition of NF-kB signaling pathways.
4. Anticancer Activity
Recent studies have highlighted the anticancer properties of the compound against various cancer cell lines. It exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HL-60 (Leukemia) | 15 | Induces apoptosis |
COLO-205 (Colon) | 20 | Cell cycle arrest in G2/M phase |
WM-115 (Melanoma) | 25 | Inhibits proliferation |
The incorporation of the phenyl group enhances lipophilicity, which may contribute to improved membrane permeability and bioavailability in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes.
- Signal Pathway Modulation : It may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer progression.
- DNA Interaction : Studies suggest that the compound interacts with DNA, potentially leading to cytotoxic effects in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various chalcone derivatives, including this compound. Results indicated a notable reduction in bacterial growth compared to control groups.
- Evaluation of Antioxidant Properties : Research published in Food Chemistry demonstrated that this compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents.
- Cytotoxicity Assessment : A recent investigation reported in Cancer Letters highlighted the compound's ability to induce apoptosis in HL-60 cells via mitochondrial pathways .
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-10,12-13H,11H2/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDDIFSUJMSXNM-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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